molecular formula C9H20 B093998 3,3,4-Trimethylhexane CAS No. 16747-31-2

3,3,4-Trimethylhexane

Cat. No. B093998
CAS RN: 16747-31-2
M. Wt: 128.25 g/mol
InChI Key: ARWOOWBJJKVYOV-UHFFFAOYSA-N
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Description

3,3,4-Trimethylhexane is a branched-chain hydrocarbon with the chemical formula C9H20 . It is commonly used as a solvent and a fuel additive due to its high octane rating. This compound is also used in the synthesis of various chemicals and pharmaceuticals.


Molecular Structure Analysis

The molecular formula of 3,3,4-Trimethylhexane is C9H20 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3,3,4-Trimethylhexane has a density of 0.7±0.1 g/cm3, a boiling point of 139.6±7.0 °C at 760 mmHg, and a vapour pressure of 7.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.1±0.8 kJ/mol, and the flash point is 28.6±11.7 °C . The index of refraction is 1.407, and the molar refractivity is 43.7±0.3 cm3 .

Scientific Research Applications

  • Conformational Analysis : 3,3,4-Trimethylhexane has been studied for its molecular conformations using infrared and Raman spectra and normal coordinate calculations (Crowder, 1986).

  • Molecular Conformations : Additional analysis on similar compounds like 2,3,3-Trimethylhexane and 2,2,5-Trimethylhexane showed that these compounds also exist in multiple molecular conformations, providing insights into the structural behavior of such molecules (Crowder, 1986).

  • Vibrational Spectra : The study of vibrational spectra and internal rotation of branched nonanes like 2,2,5-Trimethylhexane and 2,3,3,4-tetramethylpentane contributes to the understanding of conformational equilibrium and molecular mechanics calculations (Adil et al., 1990).

  • Gamma Radiolysis : Research on the gamma radiolysis of branched chain hydrocarbons, including 2,2,5-Trimethylhexane, investigates the fragmentation products, recombination products, and the effect of additives and impurities (Castello et al., 1975).

  • Molecular Dynamics and Viscosity Studies : Studies involving molecular dynamics simulations have been conducted to determine the viscosity of 2,2,4-Trimethylhexane at various pressures, shedding light on the compound's behavior under different physical conditions (Cunha & Robbins, 2019), (Kondratyuk & Pisarev, 2019).

  • Biomarkers in Exhaled Breath for Diabetes Diagnosis : 2,3,4-Trimethylhexane has been identified as a potential biomarker in exhaled breath for the diagnosis of type 2 diabetes mellitus, demonstrating the compound's relevance in medical diagnostics (Yan et al., 2014).

  • Study of Volatile Organic Compounds : Research on the release of volatile organic compounds from lung cancer cell lines includes 3,3,4-Trimethylhexane, highlighting its potential role in cancer diagnostics (Filipiak et al., 2008).

properties

IUPAC Name

3,3,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-8(3)9(4,5)7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOOWBJJKVYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871263
Record name Hexane, 3,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4-Trimethylhexane

CAS RN

16747-31-2
Record name 3,3,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3,3,4-trimethyl-
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Record name Hexane, 3,3,4-trimethyl-
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Record name Hexane, 3,3,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4-trimethylhexane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
W Tsang - The Journal of Physical Chemistry, 1972 - ACS Publications
D (ieri-C4Hg-H)= 5.4 kJ/mol; D (sec-C4H,-H)-D (í-C3H7-H)= 3.5 kJ/mol; D (n-C3H7-H)-Z)(C2H6-H)~—1.5 kJ/mol. The absolute magnitude of the A factors are all at least a factor of 10 …
Number of citations: 2 pubs.acs.org
GA Crowder - Spectroscopy letters, 1986 - Taylor & Francis
Conformational Analysis of 3,3,4-Trimethylhexane and 2,2,5-Trimethylhexane Page 1 SPECTROSCOPY LETTERS, 19(8), 897-903 (1986) CONFORMATIONAL ANALYSIS OF 3,3,4-TRIMETHYLHEXANE …
Number of citations: 4 www.tandfonline.com
WD Good - Journal of Chemical and Engineering Data, 1969 - ACS Publications
The enthalpies of combustion of 11 isomeric nonanes were determined by oxygenbomb combustion calorimetry. Enthalpies of combustion were computed from measure-ments of mass …
Number of citations: 66 pubs.acs.org
MP Nayaki - Journal of Algebraic Statistics, 2022 - publishoa.com
In this article we have to study the diagrammatic representation between Topological indices and Alkanes. Most of the researchers have done a wonderful result in their research …
Number of citations: 3 www.publishoa.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
B Lučić, A Miličević, S Nikolić, N Trinajstić - Croatica chemica acta, 2002 - hrcak.srce.hr
A modification of the Harary index, denoted by H and introduced twelve years ago, is proposed. Unlike the original index, this index, called the modified Harary index and denoted by mH…
Number of citations: 122 hrcak.srce.hr
SM XIE - Acta Chimica Sinica, 2006 - sioc-journal.cn
Based on the molecular graphic theory, the first order of connectivity index (1 χ) and odd-even index (OEI) of 64 alkanes were calculated. Quantitative structure-property relationship (…
Number of citations: 2 sioc-journal.cn
AA Toropov, AP Toropova, I Gutman - Croatica chemica acta, 2005 - hrcak.srce.hr
QSPR models are studied for normal boiling points of alkanes, alkylbenzenes, and polyaromatic hydrocarbons, in terms of optimized correlation weights of local invariants of the …
Number of citations: 25 hrcak.srce.hr
KB Mahesh, R Rajendra, PSK Reddy - International Journal of …, 2023 - fs.unm.edu
A QSPR analysis is carried for square root stress-sum index of molecular graphs and physical properties of lower alkanes and linear regression models are presented for boiling points, …
Number of citations: 4 fs.unm.edu
VV Vazhev, MK Aldabergenov, NV Vazheva - Petroleum Chemistry, 2006 - Springer
The use of transformed infrared spectra as descriptors of a molecular structure makes it possible to predict flash points and relative molecular masses of alkanes. The prediction does …
Number of citations: 22 link.springer.com

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